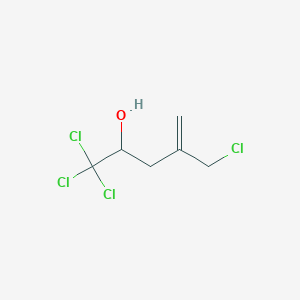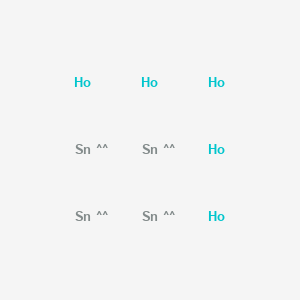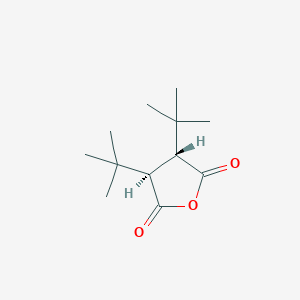
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione is a chiral compound with significant importance in organic chemistry. This compound is characterized by its oxolane ring structure, which is substituted with two tert-butyl groups. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the oxolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of tert-butyl-substituted diols with an appropriate dehydrating agent to form the oxolane ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-pressure reactors and automated control systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen functionalities, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a model system for studying stereochemistry and its effects on biological activity.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Wirkmechanismus
The mechanism by which (3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione exerts its effects involves its interaction with molecular targets through its chiral centers. The specific pathways depend on the context of its application. For instance, in biological systems, the compound may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4S)-3,4-Di-tert-butyloxolane-2,5-dione: The enantiomer of the compound with opposite stereochemistry.
(3R,4R)-3,4-Di-methyl-oxolane-2,5-dione: A similar compound with methyl groups instead of tert-butyl groups.
(3R,4R)-3,4-Di-ethyl-oxolane-2,5-dione: Another analog with ethyl groups.
Uniqueness
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione is unique due to its specific stereochemistry and the presence of bulky tert-butyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise control over molecular geometry and stereochemical outcomes.
Eigenschaften
CAS-Nummer |
90265-27-3 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
(3R,4R)-3,4-ditert-butyloxolane-2,5-dione |
InChI |
InChI=1S/C12H20O3/c1-11(2,3)7-8(12(4,5)6)10(14)15-9(7)13/h7-8H,1-6H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
DGRWWQKZRLUVIG-YUMQZZPRSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1[C@@H](C(=O)OC1=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1C(C(=O)OC1=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


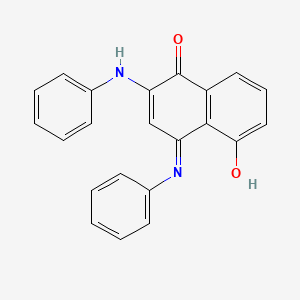

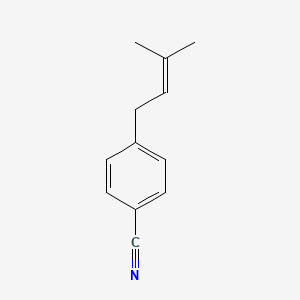





![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
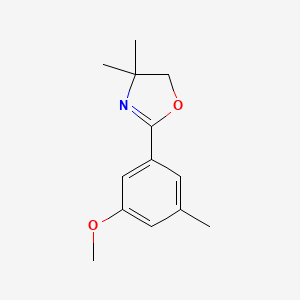
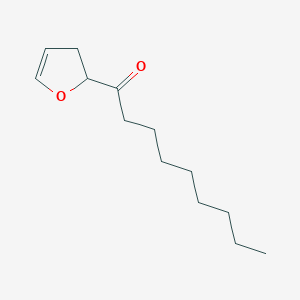
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
